
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H20ClFN6O and its molecular weight is 462.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Antagonist Activities
A study on molecular interactions of specific antagonists with the CB1 cannabinoid receptor revealed insights into the conformational analysis and energetic stability of these compounds. The research indicated that certain conformers possess the proper spatial orientation and electrostatic character to bind to the CB1 receptor, suggesting their role in modulating receptor activity (Shim et al., 2002).
Antimicrobial and Anticonvulsant Properties
The synthesis and evaluation of new pyridine derivatives revealed variable and modest activity against investigated strains of bacteria and fungi. This indicates the potential of these compounds in antimicrobial applications (Patel et al., 2011). Another study on triazinyl and pyrrolidinyl methanone derivatives as sodium channel blockers and anticonvulsant agents showed that certain compounds exhibited potent anticonvulsant activities, suggesting their application in treating neurological disorders (Malik & Khan, 2014).
Anti-inflammatory and Antibacterial Agents
Research on the synthesis and biological evaluation of novel pyrazoline derivatives demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activity. These findings support the potential therapeutic use of these compounds in addressing inflammation and bacterial infections (Ravula et al., 2016).
Molecular Docking Studies
A study on the discovery of potent antagonists of NPBWR1 (GPR7) through the synthesis and evaluation of small molecule antagonists highlighted the application of molecular docking studies in identifying compounds with subnanomolar potencies. This research contributes to understanding the molecular basis of antagonist activity and the development of new therapeutic agents (Romero et al., 2012).
Crystal Structure Analysis
The synthesis and structural characterization of isostructural thiazole derivatives with fluorophenyl groups demonstrated the utility of crystal structure determination in elucidating the molecular geometry and conformation of potential therapeutic compounds (Kariuki et al., 2021).
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN6O/c25-18-7-9-19(10-8-18)32-23(17-4-3-11-27-16-17)22(28-29-32)24(33)31-14-12-30(13-15-31)21-6-2-1-5-20(21)26/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTXLQWWGOUIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

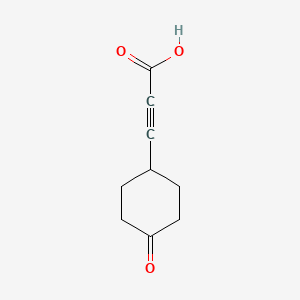
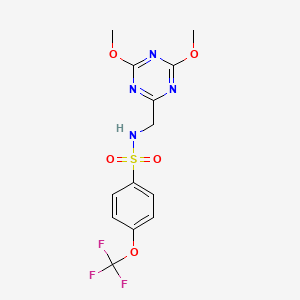
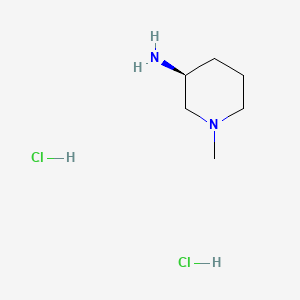
![2-[(2-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2587759.png)
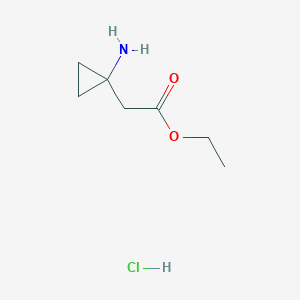
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)
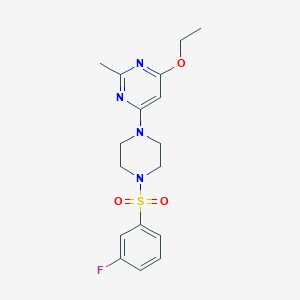




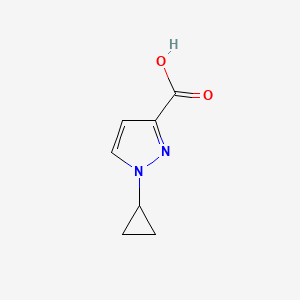
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)